molecular formula C6H12ClN3O B3225038 [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride CAS No. 1244059-31-1

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

Cat. No. B3225038
CAS RN: 1244059-31-1
M. Wt: 177.63
InChI Key: HHJBRXVFIGCXRO-UHFFFAOYSA-N
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Description

“[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of compound has been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride”, often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride”, is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles, including “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride”, often involve annulation reactions, followed by desulfurization/intramolecular rearrangement . These reactions can yield a wide range of compounds with diverse functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles, including “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride”, are influenced by the presence of the two carbon atoms, which allows two substituents in the oxadiazole ring . The positions of these substituents cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Neuroprotective Applications

Research has shown that compounds similar to "[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride" have neuroprotective properties. For example, a combined non-competitive antagonist of AMPA receptors and blocker of voltage-gated Na+ channels, which might include structural similarities to the compound , has demonstrated significant protection in animal models of neuronal over-excitation, such as epilepsy or cerebral ischemia (Weiser et al., 2001).

Antiparasitic and Antimicrobial Activities

Derivatives of 1,2,4-oxadiazole, which share a core structure with the compound of interest, have shown moderate antiparasitic activity against Schistosoma mansoni in mice. This suggests potential applications in treating parasitic infections (Soliman et al., 1984).

Cardiac and Vascular Applications

Certain 1,2,4-oxadiazole derivatives have been investigated for their effects on cardiac functions and myocardial metabolism, indicating potential uses in cardiovascular therapeutics. These studies focus on the compounds' actions on coronary vasodilation and direct inhibitory actions on the heart (Sakanashi et al., 1978).

Anticancer and Antitumor Applications

The structural motif of 1,2,4-oxadiazole is also explored for its anticancer and antitumor activities. Research on various derivatives has shown promising results against different types of cancer cells, suggesting the potential of these compounds in oncology (Dunsford et al., 1984).

Metabolic Disease Applications

Some studies have investigated the hypoglycemic effects of 1,2,4-oxadiazole derivatives, indicating potential applications in treating metabolic disorders such as diabetes (Girges, 1994).

Cognitive and Psychiatric Applications

Derivatives with a 1,2,4-oxadiazole structure have been explored for their effects on cognition and psychiatric conditions. These compounds have shown potential in enhancing cognitive functions and may have applications in treating conditions such as dementia and depression (Moser et al., 2002).

Mechanism of Action

While the specific mechanism of action for “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride” is not mentioned in the search results, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal applications, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride” and similar compounds may have a wide range of potential applications in the future.

properties

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBRXVFIGCXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679072
Record name 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

CAS RN

1244059-31-1, 946667-66-9
Record name 1,2,4-Oxadiazole-3-ethanamine, 5-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244059-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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